trans-ACPD

Description

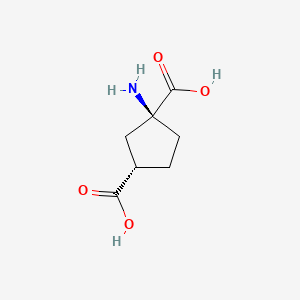

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-64-4, 111900-33-5, 477331-06-9 | |

| Record name | NSC27386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonist (±)-trans-ACPD: A Technical Guide to its Mechanism of Action on Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-trans-1-Amino-1,3-dicarboxycyclopentane, commonly known as trans-ACPD, is a conformationally restricted analog of the neurotransmitter glutamate (B1630785). As an equimolecular mixture of the active (1S,3R) and less active (1R,3S) enantiomers, this compound has been a pivotal pharmacological tool for the characterization of metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound on mGluR subtypes, summarizing quantitative data, detailing common experimental protocols, and visualizing the core signaling pathways.

This compound functions as a broad-spectrum agonist, demonstrating activity at Group I and Group II mGluRs, with weaker effects on Group III.[1] Its utility lies in its ability to activate these receptors, thereby enabling the study of their downstream physiological and pathophysiological roles, which include synaptic plasticity, neuronal development, and the progression of neurological disorders.[2][3][4]

Quantitative Data: Potency of this compound and its Isomers

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum response. The data below is compiled for the racemic mixture (±)-trans-ACPD and its more active enantiomer, (1S,3R)-ACPD. It is important to note that while EC₅₀ values are widely reported, comprehensive binding affinity (Kᵢ) and maximal efficacy (Eₘₐₓ) data for this broad-spectrum agonist are less prevalent in the literature.

| Receptor Subtype | Group | Agonist Form | EC₅₀ (μM) | Primary Signaling Pathway |

| mGluR1 | I | (±)-trans-ACPD | 15 | Gq/G₁₁ Activation |

| (1S,3R)-ACPD | 42 | Gq/G₁₁ Activation | ||

| mGluR5 | I | (±)-trans-ACPD | 23 | Gq/G₁₁ Activation |

| (1S,3R)-ACPD | 15 | Gq/G₁₁ Activation | ||

| mGluR2 | II | (±)-trans-ACPD | 2 | Gi/Go Inhibition |

| (1S,3R)-ACPD | 5 | Gi/Go Inhibition | ||

| mGluR4 | III | (±)-trans-ACPD | ~800 | Gi/Go Inhibition |

| mGluR6 | III | (1S,3R)-ACPD | 60 | Gi/Go Inhibition |

| mGluR7 | III | Not Well Characterized | Not Well Characterized | Gi/Go Inhibition |

| mGluR8 | III | Not Well Characterized | Not Well Characterized | Gi/Go Inhibition |

Note: Data compiled from multiple sources.[1] EC₅₀ values can vary between experimental systems.

Mechanism of Action and Signaling Pathways

The eight subtypes of mGluRs are classified into three groups based on sequence homology, pharmacology, and their associated intracellular signaling pathways. This compound exhibits differential activity across these groups.

Group I mGluRs (mGluR1 and mGluR5)

Group I mGluRs are typically located postsynaptically and their activation is generally excitatory. They couple to Gq/G₁₁ proteins to activate Phospholipase C (PLC).[5]

Signaling Cascade:

-

Activation: this compound binds to the extracellular Venus flytrap domain of mGluR1 or mGluR5, inducing a conformational change that activates the associated Gq/G₁₁ protein.

-

PLC Stimulation: The activated Gαq subunit stimulates PLCβ.

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

-

DAG and elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which phosphorylates numerous target proteins, modulating ion channel activity and gene expression.

-

Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs

Group II and III mGluRs are typically located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.[4] They couple to Gi/Go proteins, which inhibit the enzyme adenylyl cyclase.[5] this compound is a potent agonist at Group II receptors and a weak agonist at Group III receptors.[1]

Signaling Cascade:

-

Activation: this compound binds to the presynaptic Group II or III mGluR, activating the associated Gi/Go protein.

-

G-protein Dissociation: The Gi/Go protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effects:

-

Gαi/o directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.

-

Gβγ subunits can directly modulate ion channel activity, notably by inhibiting voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release, and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron.

-

Experimental Protocols

The characterization of this compound's activity on mGluRs relies on a variety of established in vitro and ex vivo techniques. Below are detailed overviews of key experimental methodologies.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This assay directly measures the functional consequence of Gq-protein activation by quantifying the accumulation of a downstream product, inositol phosphates (IPs).

Detailed Methodology:

-

Cell Culture and Labeling: Culture cells expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1 or mGluR5, or primary neuronal cultures). Incubate the cells overnight (typically 18-24 hours) in a medium containing [³H]-myo-inositol. This radiolabel is incorporated into the membrane phospholipid PIP₂.

-

Pre-incubation: Wash the cells to remove excess radiolabel. Pre-incubate them in a physiological buffer (e.g., Krebs-HEPES) containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the radiolabeled IP metabolites to accumulate within the cell upon receptor stimulation.

-

Agonist Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., glutamate) and a negative control (buffer alone).

-

Extraction: Terminate the stimulation by aspirating the buffer and adding a cold stop solution, such as 0.5 M trichloroacetic acid (TCA). This lyses the cells and precipitates proteins and lipids.

-

Separation: Collect the soluble fraction containing the [³H]-inositol phosphates. Neutralize the TCA. Separate the negatively charged [³H]-IPs from the neutral [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Quantification: Elute the bound [³H]-IPs from the column and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the radioactivity (counts per minute, CPM) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single neuron, providing high temporal and spatial resolution of the effects of mGluR activation.

Detailed Methodology:

-

Preparation: Prepare acute brain slices or primary neuronal cultures. Place the preparation in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

-

Pipette Fabrication and Filling: Pull a glass micropipette to a fine tip (resistance of 3-6 MΩ). Fill the pipette with an intracellular solution containing salts to mimic the cytosol, a pH buffer, and often a fluorescent dye or biocytin (B1667093) for later cell identification.

-

Giga-seal Formation: Under visual guidance, carefully approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

-

Recording:

-

Voltage-Clamp: Hold the membrane potential at a constant voltage (e.g., -70 mV) and record the currents flowing across the membrane. Application of this compound can be used to study its effect on specific currents, such as those through GIRK channels (an outward current) or VGCCs (an inward current).

-

Current-Clamp: Inject a constant current (or zero current) and record changes in the membrane potential. Activation of postsynaptic Group I mGluRs by this compound can cause depolarization, while activation of presynaptic Group II/III receptors can indirectly cause hyperpolarization or a reduction in excitatory postsynaptic potentials (EPSPs).[2][4]

-

-

Drug Application: Apply this compound to the bath via the perfusion system at known concentrations.

-

Data Analysis: Analyze the recorded currents or voltage changes before, during, and after drug application to determine the effect, time course, and dose-dependency of this compound's action.

Conclusion

(±)-trans-ACPD remains a cornerstone research tool for probing the function of metabotropic glutamate receptors. Its action as a broad-spectrum agonist, particularly at Group I and Group II subtypes, has been instrumental in elucidating the complex signaling pathways that govern synaptic modulation. By activating Gq-coupled pathways to mobilize intracellular calcium or Gi/Go-coupled pathways to inhibit neurotransmitter release, this compound can induce a wide range of physiological responses. A thorough understanding of its potency, mechanism of action, and the experimental methods used to study its effects is essential for researchers aiming to unravel the intricate roles of mGluRs in the central nervous system and to develop novel therapeutics targeting these critical receptors.

References

- 1. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). Its ability to activate both Group I and Group II mGluRs has made it a pivotal pharmacological tool for elucidating the molecular mechanisms underpinning synaptic plasticity. This technical guide provides an in-depth examination of this compound's role in modulating long-term potentiation (LTP) and inducing long-term depression (LTD), with a focus on the underlying signaling cascades and experimental methodologies. Quantitative data from key studies are summarized, and detailed protocols are provided to facilitate experimental replication and extension. Visualizations of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's function at the synapse.

Introduction: this compound as a Probe for Metabotropic Glutamate Receptor Function

Synaptic plasticity, the activity-dependent modification of synaptic strength, is the cellular basis of learning and memory. Glutamate, the primary excitatory neurotransmitter in the central nervous system, mediates its effects through both ionotropic (iGluR) and metabotropic (mGluR) receptors. While iGluRs directly gate ion channels, mGluRs are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades, leading to slower, more modulatory, and longer-lasting changes in neuronal function.

This compound is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and acts as a potent agonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs.[1][2] Its primary utility in synaptic plasticity research stems from its ability to chemically induce forms of plasticity that are mechanistically related to those elicited by physiological patterns of synaptic activity. Specifically, activation of Group I mGluRs by this compound is strongly implicated in the induction of long-term depression (LTD) and the modulation and enhancement of long-term potentiation (LTP).[3] This guide will dissect these dual roles, providing the technical detail required by professionals in neuroscience research and drug development.

Mechanism of Action: Group I mGluR Signaling Cascades

The predominant effects of this compound on synaptic plasticity are mediated through the activation of Group I mGluRs, which are typically located postsynaptically, surrounding the postsynaptic density (PSD). These receptors are coupled to the Gαq/11 family of G-proteins.

Upon binding of this compound, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This rise in intracellular Ca2+ is a critical trigger for both LTD induction and LTP modulation.

-

DAG-Mediated PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC is a key enzyme that phosphorylates numerous substrate proteins, including ion channels and receptors, thereby altering their function and contributing to changes in synaptic strength.

These initial events trigger a cascade of downstream signaling involving mitogen-activated protein kinases (MAPK/ERK), protein synthesis, and direct modulation of synaptic proteins.

Signaling Pathway for this compound-Induced LTD

Role of this compound in Long-Term Depression (LTD)

The application of this compound is a well-established method for chemically inducing LTD (chem-LTD) in various brain regions, most notably the hippocampus. This form of LTD shares key molecular mechanisms with LTD induced by low-frequency stimulation (LFS), such as its dependence on protein synthesis and the internalization of AMPA receptors.

The core mechanism involves the Gαq-PLC-IP3-Ca2+ cascade, which leads to the activation of PKC. PKC and other downstream effectors promote the dephosphorylation and subsequent endocytosis of postsynaptic AMPA receptors. This removal of AMPA receptors from the synaptic membrane reduces the postsynaptic response to glutamate, resulting in a long-lasting depression of synaptic strength.

Quantitative Data on mGluR-Dependent LTD

The following table summarizes quantitative data from studies investigating LTD induced by Group I mGluR agonists. While some studies use the more specific agonist DHPG, the results are considered representative of the pathway activated by this compound.

| Brain Region | Agonist (Concentration) | Duration of Application | Magnitude of fEPSP Depression (% of Baseline) | Key Finding | Reference |

| Hippocampal CA1 | DHPG (50 µM) | 5 min | 65.30 ± 3.35% | DHPG induces robust functional LTD. | [1] |

| Hippocampal CA1 | LFS (1 Hz) + APV | 15 min | ~50% | mGluR-dependent LTD is induced by paired-pulse low-frequency stimulation. | [5] |

Role of this compound in Long-Term Potentiation (LTP)

While high concentrations or prolonged application of this compound typically induce LTD, its role in LTP is more modulatory. This compound does not typically induce LTP on its own when applied to a pathway at rest.[3] Instead, it enhances or facilitates LTP that is induced by conventional tetanic stimulation.[3]

This enhancement is thought to occur through the same initial Group I mGluR signaling pathway. The modest rise in intracellular Ca2+ and activation of PKC initiated by this compound can "prime" the synapse. This priming lowers the threshold for LTP induction by a subsequent tetanic stimulus, leading to a more robust and sustained potentiation. The mGluR-mediated signaling can synergize with the large Ca2+ influx through NMDA receptors during tetanus, leading to a greater activation of downstream effectors like CaMKII and ultimately, enhanced AMPA receptor insertion into the synapse.

Signaling Pathway for this compound's Enhancement of LTP

Quantitative Data on mGluR-Dependent LTP Enhancement

The following table presents data from studies showing the potentiation of LTP by Group I mGluR activation.

| Brain Region | Stimulation Protocol | Agonist/Condition | Magnitude of fEPSP Potentiation (% of Baseline) | Key Finding | Reference |

| Hippocampal CA1 | Tetanic Stimulation | + this compound | Enhanced STP and LTP at 20 min | This compound enhances tetanus-induced LTP. | [3] |

| Hippocampal CA1 | 200 Hz Tetanus + APV | Wild-Type Mice | 122.8 ± 4.67% | High-frequency stimulation induces mGluR-dependent LTP. | [5] |

| Hippocampal CA1 | 200 Hz Tetanus + APV | + mGluR5 Antagonists | 102.9 ± 3.0% | mGluR5 is required for this form of LTP. | [5] |

Experimental Protocols

Protocol 1: Induction of mGluR-LTD in Acute Hippocampal Slices

This protocol outlines the procedure for inducing chemical LTD in the CA1 region of the hippocampus using a Group I mGluR agonist.

1. Slice Preparation:

- Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based cutting solution.

- Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in the same ice-cold cutting solution.

- Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.

- ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10-25 glucose, bubbled continuously with 95% O2 / 5% CO2.[2]

2. Electrophysiological Recording:

- Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF (2-3 mL/min) at 30-32°C.

- Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway (stratum radiatum) to evoke field excitatory postsynaptic potentials (fEPSPs).

- Place a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record fEPSPs.

- Establish a stable baseline recording for at least 20-30 minutes, delivering a single stimulus pulse every 30 seconds at an intensity that evokes 40-50% of the maximal response.

3. LTD Induction:

- Switch the perfusion to ACSF containing a Group I mGluR agonist (e.g., 50 µM DHPG or 50-100 µM this compound).

- Apply the agonist for 5-10 minutes.

- After the application period, switch back to the standard ACSF and continue recording for at least 60-90 minutes to monitor the depression of the fEPSP slope.

4. Data Analysis:

- Measure the initial slope of the fEPSP for each time point.

- Normalize the slope values to the average slope during the pre-drug baseline period.

- Quantify LTD as the average percentage depression of the fEPSP slope during the last 10 minutes of the recording period compared to baseline.

Experimental Workflow: mGluR-LTD Induction

Protocol 2: Western Blot for Phosphorylated Proteins Downstream of this compound

This protocol provides a general framework to assess changes in the phosphorylation state of key signaling proteins (e.g., ERK, GluA2) following this compound treatment in hippocampal slices.

1. Slice Treatment:

- Prepare and recover hippocampal slices as described in Protocol 1.

- Treat slices with this compound (e.g., 50 µM for 5-10 minutes) in ACSF. A control group of slices should be incubated in standard ACSF for the same duration.

- Immediately following treatment, snap-freeze the slices in liquid nitrogen to halt enzymatic activity.

2. Protein Extraction:

- Homogenize the frozen slices in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation states).

- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

- Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)). BSA is preferred over milk for phospho-antibodies to reduce background.

- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.

- Wash the membrane extensively with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again extensively with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Capture the signal using a digital imager.

- To normalize, the blot can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

- Quantify band intensities using densitometry software. The signal for the phosphorylated protein is expressed as a ratio of the signal for the total protein.

Implications for Drug Development

The central role of Group I mGluRs in bidirectional synaptic plasticity makes them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.

-

Cognitive Enhancement: Modulators that potentiate mGluR-dependent LTP enhancement could be explored as cognitive enhancers.

-

Neurodevelopmental Disorders: Conditions like Fragile X Syndrome are characterized by exaggerated mGluR5-dependent LTD. Antagonists of mGluR5 are being investigated to correct this aberrant plasticity.

-

Alzheimer's Disease: Early synaptic deficits in Alzheimer's disease models have been linked to impaired mGluR-dependent plasticity, suggesting that positive allosteric modulators (PAMs) could have therapeutic potential.[5]

Understanding the precise signaling pathways activated by compounds like this compound is crucial for designing drugs with specific effects on synaptic plasticity, aiming to restore synaptic homeostasis in disease states.

Conclusion

This compound has been an indispensable tool for dissecting the role of metabotropic glutamate receptors in synaptic plasticity. Its activation of Group I mGluRs triggers a Gαq/PLC-dependent signaling cascade that, depending on the cellular context and level of activation, can either facilitate the induction of long-term potentiation or directly cause long-term depression. The primary mechanism for mGluR-LTD involves the internalization of AMPA receptors, while its potentiation of LTP involves priming the postsynaptic cell to lower the threshold for NMDAR-dependent plasticity. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these fundamental synaptic processes and for drug developers to identify novel therapeutic targets within these critical signaling hubs.

References

- 1. Dissociation of functional and structural plasticity of dendritic spines during NMDAR and mGluR-dependent long-term synaptic depression in wild-type and fragile X model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of glucose and glutamine concentration in the formulation of the artificial cerebrospinal fluid (ACSF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mGluR-dependent plasticity in rodent models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to trans-ACPD: A Dual Agonist of Group I and II Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] It serves as a non-selective agonist for both Group I and Group II metabotropic glutamate receptors (mGluRs), making it a valuable pharmacological tool for elucidating the complex roles of these receptors in the central nervous system.[2] Unlike glutamate, this compound does not activate ionotropic glutamate receptors, offering a degree of selectivity in studying metabotropic receptor function.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, effects on signaling pathways, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is an equimolecular mixture of the (1S,3R) and (1R,3S) isomers, with the (1S,3R)-ACPD isomer being the more active form.[2] It is a white crystalline solid with the chemical formula C7H11NO4 and a molecular weight of 173.17 g/mol .[2]

| Property | Value | Reference |

| Chemical Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid | |

| Molecular Formula | C7H11NO4 | [2] |

| Molecular Weight | 173.17 g/mol | [2] |

| CAS Number | 67684-64-4 | [2] |

| Purity | ≥99% (HPLC) | |

| Solubility | Soluble to 5 mM in water with gentle warming and to 50 mM in 1eq. NaOH. | [2] |

| Storage | Store at room temperature. | [2] |

Pharmacology: Dual Agonism at Group I and II mGluRs

This compound exhibits agonist activity at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The potency of this compound, as indicated by its half-maximal effective concentration (EC50), varies across the different receptor subtypes.

| Receptor Subtype | EC50 (µM) | Reference |

| mGluR1 | 15 | |

| mGluR2 | 2 | |

| mGluR5 | 23 | |

| mGluR4 | ~800 | |

| mGluR6 | 60 ((1S,3R)-ACPD isomer) |

Note: The EC50 values can vary depending on the experimental system and assay conditions.

Signaling Pathways

The dual agonism of this compound results in the activation of distinct downstream signaling cascades, characteristic of Group I and Group II mGluRs.

Group I mGluR Signaling

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 G-proteins.[3] Activation of these receptors by this compound stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[5] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[4] These receptors can also modulate other signaling pathways, including those involving phospholipase D, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (B549165) (mTOR).[4]

Group II mGluR Signaling

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go G-proteins.[3] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[4] Group II mGluRs can also modulate ion channel activity and other signaling pathways, such as the MAPK and phosphatidylinositol 3-kinase (PI3K) pathways.[4]

Experimental Protocols

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.

Methodology:

-

Cell Culture: Culture astrocytes or other suitable cell types expressing Group I mGluRs in serum-free defined medium to enhance the response to this compound.[6]

-

Labeling: Incubate the cells with myo-[3H]inositol (1 µCi/ml) for 24-48 hours to label the phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.

-

Quantification: Isolate the inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). Quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Express the results as a fold increase over basal levels.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Group II mGluRs.

Methodology:

-

Cell Culture: Use a suitable cell line expressing Group II mGluRs.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[7]

-

Stimulation: Incubate the cells with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence or absence of varying concentrations of this compound.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[8][9]

-

Data Analysis: Express the results as a percentage of the forskolin-stimulated cAMP levels.

Intracellular Calcium Imaging

This technique allows for the real-time measurement of changes in intracellular calcium concentration following Group I mGluR activation.

Methodology:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[10][11] This is typically done by incubating the cells with the dye in a physiological buffer.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.[12]

-

Stimulation: Perfuse the cells with a solution containing this compound and record the changes in the 340/380 nm fluorescence ratio over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on the electrical properties of neurons, such as membrane potential and ion channel activity.

Methodology:

-

Slice Preparation: Prepare acute brain slices from the region of interest.

-

Recording Setup: Place a slice in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF).

-

Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution to form a high-resistance seal (GΩ seal) with the cell membrane.[13]

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.[14]

-

Recording: Record the baseline electrical activity of the neuron in either voltage-clamp or current-clamp mode.

-

Drug Application: Bath-apply this compound to the slice and record the changes in membrane current or voltage.[15]

-

Data Analysis: Analyze the changes in the recorded electrical signals to determine the effect of this compound on neuronal excitability and synaptic transmission.

Logical Relationship of this compound's Dual Agonism

The ability of this compound to activate two distinct classes of mGluRs with opposing effects on adenylyl cyclase highlights its utility in dissecting the complex interplay of these signaling pathways in neuronal function. The ultimate physiological outcome of this compound application will depend on the relative expression levels and cellular localization of Group I and Group II mGluRs in the specific neuronal population being studied.

Conclusion

This compound remains a cornerstone tool for the study of metabotropic glutamate receptors. Its ability to non-selectively activate both Group I and Group II mGluRs provides a unique opportunity to investigate the integrated effects of these two major signaling systems. By employing the detailed experimental protocols outlined in this guide, researchers can continue to unravel the intricate roles of mGluRs in neuronal function and explore their potential as therapeutic targets for a variety of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 6. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. hellobio.com [hellobio.com]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patch Clamp Protocol [labome.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

intracellular signaling pathways activated by trans-ACPD

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (this compound) is a conformationally restricted analog of glutamate (B1630785) and serves as a selective agonist for metabotropic glutamate receptors (mGluRs).[1] As a critical tool in neuroscience research, this compound has been instrumental in elucidating the complex intracellular signaling cascades initiated by the activation of these G-protein coupled receptors (GPCRs). Unlike ionotropic glutamate receptors, which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through the activation of second messenger systems.[2][3][4]

This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of mGluR-mediated signaling.

Core Signaling Pathways

This compound is a non-selective agonist, primarily activating Group I and Group II mGluRs.[5] This leads to the initiation of several distinct intracellular signaling cascades, principally the phosphoinositide hydrolysis pathway, the adenylate cyclase pathway, and the mitogen-activated protein kinase (MAPK/ERK) pathway.

Phosphoinositide (PI) Hydrolysis and Calcium Mobilization

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound robustly stimulates the Phospholipase C (PLC) pathway.[6][7] This cascade is fundamental to many of the physiological effects of this compound.

The pathway begins with the Gαq subunit of the G-protein activating PLC.[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

-

IP3 and Calcium (Ca²⁺) Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8][10] This transient increase in intracellular Ca²⁺ concentration is a critical signaling event. Brief pulses of this compound (≤ 100 µM) have been shown to produce significant increases in dendritic Ca²⁺ (200-600 nM) in cultured cerebellar Purkinje neurons, an effect attributed to intracellular mobilization rather than influx.[10]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane where it, along with Ca²⁺, activates Protein Kinase C (PKC).[8][11] Activated PKC phosphorylates a wide array of substrate proteins, modulating their activity and leading to downstream cellular responses.

Adenylate Cyclase (cAMP) Pathway

While Group I mGluRs are coupled to PLC, Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are typically coupled to the Gαi/o subunit, which inhibits adenylate cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. However, studies have shown that this compound can also lead to an increase in cAMP accumulation in certain preparations, such as rat cerebral cortical slices, with an ED50 of 47.8 µM.[12][13] This effect was not observed in primary neuronal or glial cell cultures, suggesting a complex, tissue-specific regulation that may involve interplay between different receptor subtypes or indirect mechanisms within the slice preparation.[12][13][14]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including gene expression, proliferation, and differentiation.[15] Activation of Group I mGluRs by this compound can lead to the stimulation of the ERK (Extracellular signal-Regulated Kinase) pathway, often downstream of PLC and PKC activation.[16]

The cascade typically follows the Ras-Raf-MEK-ERK sequence.[17] Growth factor receptor activation is a classic initiator, but GPCRs like mGluRs can also engage this pathway. Upon activation, ERK1/2 (also known as p44/42 MAPK) translocates from the cytoplasm to the nucleus, where it phosphorylates and activates transcription factors, thereby altering gene expression.[18] This pathway is implicated in mGluR-dependent long-term depression (LTD), a form of synaptic plasticity.[16]

Quantitative Data

The potency of this compound varies across different mGluR subtypes and signaling readouts. The following tables summarize the key quantitative data reported in the literature.

Table 1: EC₅₀ Values of this compound at Recombinant mGluR Subtypes

| mGluR Subtype | Cell Line | EC₅₀ (µM) | Reference(s) |

| mGluR1 | CHO | 15 | [5][13][14] |

| mGluR2 | CHO | 2 | [5][13][14] |

| mGluR3 | CHO | 40 | [14] |

| mGluR4 | Baby Hamster Kidney | ~800 | [13][14] |

| mGluR5 | CHO | 23 | [5][13][14] |

| mGluR6 | CHO | 82 | [13][14] |

Table 2: Potency of this compound in Functional Assays

| Assay | Preparation | Effect | EC₅₀ / ED₅₀ (µM) | Reference(s) |

| cAMP Accumulation | Rat Cerebral Cortical Slices | Stimulation | 47.8 | [12][13] |

| Phosphoinositide Hydrolysis | Neonatal Rat Hippocampal Slices | Stimulation | 51 | [5] |

| EPSP Amplitude Reduction | Rat Basolateral Amygdala | Inhibition | ~50 | [19] |

| Calcium Mobilization | Cultured Cerebellar Purkinje Neurons | 200-600 nM increase | ≤ 100 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols for key experiments used to study this compound signaling.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the product of PLC-mediated PIP2 hydrolysis.

-

Cell/Tissue Preparation: Hippocampal slices from neonatal rats (6-11 days old) are often used.[5]

-

Labeling: Slices are pre-incubated with [³H]-myo-inositol to radiolabel the endogenous pool of phosphoinositides.

-

Stimulation: The preparation is washed and then stimulated with various concentrations of this compound for a defined period.

-

Extraction: The reaction is terminated, and soluble IPs are extracted.

-

Separation and Quantification: Anion exchange chromatography is used to separate the different IP species (IP1, IP2, IP3). The radioactivity of each fraction is then measured using liquid scintillation counting to quantify the amount of IP accumulation.

cAMP Accumulation Assay

This method quantifies changes in intracellular cAMP levels following receptor activation.

-

Cell/Tissue Preparation: Rat cerebral cortical slices are prepared.[12]

-

Labeling: Slices are pre-labeled by incubating them with [³H]-adenine, which is incorporated into the intracellular ATP pool.[12]

-

Stimulation: Slices are incubated with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Extraction and Separation: The reaction is stopped, and [³H]-cAMP is separated from [³H]-ATP and other adenine (B156593) nucleotides, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantification: The amount of [³H]-cAMP is determined by liquid scintillation counting.

Intracellular Calcium Mobilization Assay

This assay visualizes and quantifies changes in cytosolic free Ca²⁺ concentration.

-

Cell Preparation: Cultured cells (e.g., cerebellar Purkinje neurons) are grown on coverslips.[10]

-

Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.[10]

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Cells are typically excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is calculated. This ratiometric measurement provides a quantitative measure of intracellular Ca²⁺ concentration, independent of dye concentration.[10]

-

Stimulation: A brief pulse of this compound is applied to the cells via the perfusion system.[10]

-

Data Acquisition: Changes in fluorescence intensity are recorded over time using a CCD camera to generate a kinetic trace of the calcium response.[10]

Western Blotting for ERK1/2 Phosphorylation

This immunoassay detects the activation of ERK1/2 by measuring its phosphorylation state.

-

Cell Culture and Starvation: Cells (e.g., HEK-293 expressing the mGluR of interest) are cultured. To reduce basal signaling, cells are typically serum-starved for a period before the experiment.[20]

-

Ligand Stimulation: Cells are treated with this compound for various time points.

-

Lysis: Cells are washed with cold PBS and then lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[20]

-

-

Detection: An enhanced chemiluminescence (ECL) substrate is added, which reacts with HRP to produce light. The signal is captured using an imaging system.[20]

-

Stripping and Reprobing: The same membrane is then stripped of the first set of antibodies and reprobed with an antibody that detects total ERK1/2 (t-ERK) to confirm equal protein loading. The ratio of p-ERK to t-ERK is used for quantification.[20]

Conclusion

This compound is a powerful pharmacological tool that activates multiple, interconnected intracellular signaling pathways through its action on metabotropic glutamate receptors. The primary cascades involve Gq-mediated phosphoinositide hydrolysis leading to calcium mobilization and PKC activation, and Gi/o-mediated modulation of adenylate cyclase. Furthermore, this compound can engage the MAPK/ERK pathway, linking receptor activation to changes in gene expression and synaptic plasticity. A thorough understanding of these pathways, supported by quantitative data and robust experimental protocols, is essential for researchers in neuroscience and for professionals involved in the development of therapeutics targeting the glutamatergic system.

References

- 1. Predictive study by molecular modeling to promote specific probes of glutamate receptors, using methylated cyclic glutamic acid derivatives (trans- and cis-ACPD). Comparison with specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | GluR | TargetMol [targetmol.com]

- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase C - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 10. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Effects of trans-ACPD on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the effects of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), a classical agonist of metabotropic glutamate (B1630785) receptors (mGluRs), on neuronal excitability. We delve into the underlying signaling pathways, the modulation of specific ion channels, and the resulting changes in synaptic transmission and neuronal firing patterns. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes involved.

Introduction: this compound and Metabotropic Glutamate Receptors

This compound is a conformationally restricted analog of glutamate that selectively activates Group I and Group II metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) are distinct from the ionotropic glutamate receptors (iGluRs) that mediate fast synaptic transmission. Instead, mGluRs modulate neuronal excitability and synaptic plasticity over a slower time course through the activation of intracellular signaling cascades. Group I mGluRs (mGluR1 and mGluR5), the primary targets of this compound discussed herein, are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Core Signaling Pathway: From Receptor to Second Messengers

The activation of Group I mGluRs by this compound initiates a well-defined signaling cascade that is central to its effects on neuronal excitability. This pathway involves the production of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Signaling Pathway Diagram

Caption: The canonical Gq/11 signaling pathway activated by this compound.

Quantitative Effects of this compound on Neuronal Properties

The activation of the Gq/11 pathway by this compound leads to measurable changes in the electrophysiological properties of neurons. These effects are dose-dependent and can vary significantly between different neuronal populations.

Table 1: Effects of this compound on Neuronal Firing and Membrane Potential

| Neuronal Type | This compound Concentration (µM) | Effect on Membrane Potential | Effect on Firing Rate | Reference |

| Thalamocortical Relay Neurons (Gα11-/-) | 50 | ~23 mV depolarization | Shift from burst to tonic firing (32 ± 2 Hz) | [1] |

| Thalamocortical Relay Neurons (Gα11-/-) | 100 | ~17 mV depolarization | Shift from burst to tonic firing (44 ± 11 Hz) | [1] |

| Thalamocortical Relay Neurons (Gαq/Gα11-/-) | 50 | ~11 mV depolarization | Shift from burst to tonic firing (38 ± 3 Hz) | [1] |

| Thalamocortical Relay Neurons (Gαq/Gα11-/-) | 100 | ~8 mV depolarization | Intermediate response (slow burst) | [1] |

| Dorsolateral Septal Nucleus Neurons | High Concentrations | Depolarization with oscillation and burst firing | Increased burst firing | [2] |

| Phrenic Motoneurons | >500 | Depolarization | Induces tonic firing | [3] |

Table 2: Effects of this compound on Synaptic Transmission

| Brain Region | Neuronal Type | This compound Concentration (µM) | Effect on Excitatory Postsynaptic Potentials (EPSPs) / Currents (EPSCs) | Effect on Inhibitory Postsynaptic Potentials (IPSPs) / Currents (IPSCs) | Reference |

| Hippocampus | CA1 Pyramidal Neurons | 100-250 | Reversible inhibition of extracellularly recorded EPSPs | Not specified | [4] |

| Hippocampus | CA1 Pyramidal Neurons | Not specified | Depression of synaptic transmission | Not specified | [5] |

| Neocortex | Not specified | 10-200 | Not specified | Decreased frequency of spontaneous epileptiform events | [6] |

| Primate Spinothalamic Tract | STT Neurons | Low dose | Increased response to innocuous mechanical stimulus | Not specified | [7] |

| Primate Spinothalamic Tract | STT Neurons | High dose | No change in responsiveness to test stimuli | Not specified | [7] |

Modulation of Ion Channels by this compound

A primary mechanism by which this compound alters neuronal excitability is through the modulation of various ion channels, downstream of IP3 and DAG signaling.

Potassium (K⁺) Channels

Activation of Group I mGluRs by this compound generally leads to the suppression of several types of K⁺ currents, resulting in membrane depolarization and increased neuronal excitability.

-

M-current (KCNQ/Kv7 channels): The Gq/11 pathway can lead to the hydrolysis of PIP2, a molecule required for KCNQ channel activity. Depletion of PIP2 causes closure of these channels, reducing the M-current and thereby increasing neuronal excitability.

-

Small Conductance Ca²⁺-activated K⁺ (SK) Channels: The rise in intracellular Ca²⁺ following IP3-mediated release can activate SK channels, leading to hyperpolarization. However, PKC, activated by DAG, can phosphorylate and inhibit SK channels, leading to a net depolarizing effect.

-

Large Conductance Ca²⁺-activated K⁺ (BK) Channels: Similar to SK channels, BK channels can be modulated by both Ca²⁺ and phosphorylation by PKC, leading to complex effects on neuronal firing.

-

Inwardly Rectifying K⁺ (Kir) Channels: Some studies have shown that PKC can phosphorylate and inhibit Kir channels, contributing to depolarization.

Calcium (Ca²⁺) Channels

This compound can also modulate voltage-gated calcium channels (VGCCs), which has significant implications for neurotransmitter release and synaptic plasticity.

-

L-type Voltage-Gated Ca²⁺ Channels: PKC activation has been shown to enhance the activity of L-type VGCCs, leading to increased Ca²⁺ influx upon depolarization.

-

N-type Voltage-Gated Ca²⁺ Channels: The modulation of N-type channels is more complex. While some studies show potentiation by PKC, others report inhibition via G-protein subunits, suggesting that the net effect can be cell-type specific.[8]

Experimental Protocols

Investigating the effects of this compound on neuronal excitability requires a combination of electrophysiological, imaging, and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for directly measuring changes in membrane potential, firing patterns, and ion channel currents in response to this compound application.

Protocol Outline:

-

Preparation of Brain Slices or Cultured Neurons:

-

Anesthetize the animal and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain region of interest and prepare acute slices (250-350 µm) using a vibratome.

-

Alternatively, use primary neuronal cultures grown on coverslips.

-

-

Recording Setup:

-

Transfer a slice or coverslip to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the pipette with an internal solution containing a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and a chelator (e.g., EGTA).

-

-

Establishing a Whole-Cell Recording:

-

Approach a neuron under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In current-clamp mode, record the resting membrane potential and firing activity in response to current injections before, during, and after bath application of this compound at desired concentrations.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV to record excitatory currents, 0 mV for inhibitory currents) and record synaptic currents or voltage-gated channel currents evoked by voltage steps.

-

-

Data Analysis:

-

Analyze changes in resting membrane potential, action potential frequency, amplitude, and threshold.

-

Measure the amplitude and frequency of spontaneous or miniature synaptic currents (mEPSCs, mIPSCs).

-

Construct current-voltage (I-V) relationships for specific ion channels to assess changes in their conductance and gating properties.

-

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) following mGluR activation by this compound.

Protocol Outline:

-

Loading with Calcium Indicator:

-

Incubate brain slices or cultured neurons with a membrane-permeant calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).

-

-

Imaging Setup:

-

Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate excitation and emission filters for the chosen indicator.

-

-

Image Acquisition:

-

Acquire a baseline fluorescence signal before applying this compound.

-

Perfuse the chamber with aCSF containing this compound and continuously record fluorescence images over time.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (ΔF/F) in regions of interest (e.g., soma, dendrites) to quantify the relative change in [Ca²⁺]i.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the absolute [Ca²⁺]i.

-

Biochemical Assays for Second Messenger Production

These assays are used to directly measure the products of PLC activation, IP3 and DAG, following stimulation with this compound.

Protocol Outline for Inositol Phosphate (IP) Accumulation Assay:

-

Cell Preparation and Labeling:

-

Culture cells expressing the mGluR of interest and label them overnight with [³H]-myo-inositol.

-

-

Stimulation:

-

Pre-incubate the cells with LiCl to inhibit the degradation of inositol monophosphate (IP1).

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

-

Extraction and Separation:

-

Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

-

Quantification:

-

Measure the amount of radiolabeled inositol phosphates using a scintillation counter.

-

Protocol Outline for Diacylglycerol (DAG) Kinase Assay:

-

Cell Stimulation and Lipid Extraction:

-

Stimulate cells with this compound.

-

Extract total lipids from the cells using a chloroform/methanol-based method.

-

-

Enzymatic Reaction:

-

Incubate the lipid extract with DAG kinase and [γ-³²P]ATP. The DAG kinase will phosphorylate DAG to produce [³²P]-phosphatidic acid.

-

-

Separation and Detection:

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled phosphatidic acid using autoradiography or a phosphorimager.

-

Visualizing the Workflow and Relationships

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the effects of this compound.

Logical Relationships in Neuronal Modulation

Caption: Logical flow from this compound application to its ultimate effects on neuronal function.

Conclusion

This compound serves as a powerful pharmacological tool to probe the function of Group I metabotropic glutamate receptors and their profound influence on neuronal excitability. Its effects are mediated by a well-conserved signaling pathway that ultimately converges on the modulation of a diverse array of ion channels. Understanding the nuances of this modulation, including the specific ion channel subtypes involved and the dose-dependent nature of the effects, is crucial for elucidating the role of mGluRs in both normal brain function and in pathological states. The experimental approaches outlined in this guide provide a framework for the continued investigation of these complex and vital signaling pathways, with implications for the development of novel therapeutics targeting neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]

- 5. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Comparative Study on Modulation of Synchronized Neuronal Activity by SK Channels and Na/K-ATPase | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, signaling pathways, and experimental methodologies associated with trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal tool in neuroscience research.

Core Chemical and Physical Properties

This compound is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] It is a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II subtypes.[2][3] This racemic mixture consists of the (1S,3R) and (1R,3S) enantiomers.[2]

General Properties

| Property | Value | Reference(s) |

| Chemical Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid | [3][4] |

| Synonyms | Trans-(±)-ACP, (±)-trans-ACPD | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | ≥95% to ≥99% (HPLC) | [3][4][7] |

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO₄ | [2][6][7][8] |

| Molecular Weight | 173.17 g/mol | [2][6][8] |

| CAS Number | 67684-64-4 | [2][6][7][8] |

| Melting Point | Not explicitly stated in provided results. | |

| Solubility | Soluble in DMSO.[7] Slightly soluble in water; solubility in water can be increased to 5 mM with gentle warming.[2][3][7] Soluble up to 50 mM in 1eq. NaOH.[2][3] | |

| Stability | Stable for at least 4 years when stored at -20°C.[7] Stock solutions should be stored at -80°C for up to 2 years or -20°C for 1 year to prevent inactivation from freeze-thaw cycles.[6] |

Biological Activity and Receptor Affinity

This compound is a potent agonist at Group I and Group II metabotropic glutamate receptors. Its activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.

| Receptor Subtype | EC₅₀ (µM) | Reference(s) |

| mGluR1 | 15 | [2][5][7] |

| mGluR2 | 2 | [2][5][7] |

| mGluR3 | 40 | [7] |

| mGluR4 | ~800 | [2][5][7] |

| mGluR5 | 23 | [2][5][7] |

| mGluR6 | 82 | [7] |

Signaling Pathways

The activation of mGluRs by this compound triggers two primary signaling pathways depending on the receptor subtype.

Group I mGluR Signaling (Gq/G11-coupled)

Activation of Group I mGluRs (mGluR1 and mGluR5) stimulates the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Caption: Group I mGluR signaling cascade initiated by this compound.

Group II mGluR Signaling (Gi/o-coupled)

Conversely, activation of Group II mGluRs (mGluR2 and mGluR3) is coupled to the Gi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Group II mGluR signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.

1. Cell Culture and Labeling:

-

Plate cells (e.g., CHO cells stably expressing the mGluR of interest or primary neuronal cultures) in 24-well plates.

-

Once confluent, incubate the cells overnight in inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum and 1 µCi/mL myo-[³H]inositol.

2. Agonist Stimulation:

-

Wash the cells twice with Krebs-HEPES buffer (KHB).

-

Pre-incubate the cells with KHB containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound or other test compounds and incubate for 60 minutes at 37°C.

3. Extraction of Inositol Phosphates:

-

Aspirate the medium and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the TCA-soluble fraction (supernatant).

4. Quantification:

-

Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column with water to remove free [³H]inositol.

-

Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

cAMP Accumulation Assay

This assay is used to determine the inhibitory effect of Group II mGluR activation on adenylyl cyclase activity.

1. Cell Culture:

-

Plate cells expressing the Group II mGluR of interest in a 96-well plate.

2. Assay Procedure (HTRF-based):

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a submaximal concentration of forskolin (B1673556) (e.g., 1-10 µM).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader (measuring fluorescence at 620 nm and 665 nm).

-

Calculate the 665/620 nm ratio and determine cAMP concentrations based on a standard curve.

Experimental Workflow

A typical workflow for the in vitro characterization of a novel mGluR agonist like this compound is outlined below.

Caption: A representative experimental workflow for mGluR agonist characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. revvity.com [revvity.com]

- 7. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

The Advent of a Molecular Probe: A Technical History of trans-ACPD in Neuroscience

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, has been a pivotal pharmacological tool in the field of neuroscience. Its discovery and subsequent characterization as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs) revolutionized the understanding of glutamatergic neurotransmission, moving beyond the classical ionotropic receptor paradigm. This in-depth technical guide provides a comprehensive historical account of this compound, detailing its discovery, synthesis, and the key experimental findings that elucidated its mechanism of action. We present quantitative data in structured tables, provide detailed experimental protocols for seminal experiments, and illustrate critical signaling pathways and experimental workflows using Graphviz visualizations. This document serves as a core reference for researchers and professionals in neuroscience and drug development, offering a deep dive into the science and history of a molecule that helped to shape modern neuropharmacology.

Introduction: Beyond Ionotropic Receptors, the Dawn of Metabotropic Glutamate Signaling

For decades, the understanding of excitatory neurotransmission in the central nervous system was dominated by the activity of ionotropic glutamate receptors (iGluRs) – the NMDA, AMPA, and kainate receptors. These ligand-gated ion channels mediate fast synaptic transmission. However, in the mid-1980s, evidence began to emerge suggesting a more complex role for glutamate. Researchers observed that glutamate could stimulate the hydrolysis of phosphoinositides in cultured striatal neurons, an effect not mediated by the known iGluRs. This pointed towards a new class of glutamate receptors that were not ion channels but were instead coupled to intracellular second messenger systems. These were termed metabotropic glutamate receptors (mGluRs).

The identification and characterization of these mGluRs required selective pharmacological tools. The breakthrough came with the discovery of this compound, a conformationally restricted analog of glutamate. This compound proved to be a selective agonist for this new class of receptors, with little to no activity at iGluRs. This selectivity made it an invaluable tool for dissecting the physiological roles of mGluRs throughout the nervous system.

The Discovery and Initial Characterization of this compound

This compound, a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, was first reported as a potent and selective agonist at mGluRs in the late 1980s. Early studies demonstrated that this compound could stimulate phosphoinositide hydrolysis in neonatal rat hippocampal slices, a hallmark of what would later be classified as Group I mGluR activation. Subsequent research further characterized its activity, showing that it could also inhibit adenylyl cyclase, a characteristic of Group II and III mGluRs. The stereoisomer (1S,3R)-ACPD was later identified as the more active enantiomer.